- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivativesJournal of Molecular Structure, 2017, 1130, 463-471,
Cas no 939-70-8 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole structure
Product name:2-Acetylbenzimidazole
2-Acetylbenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 1-(1H-Benzoimidazol-2-yl)ethanone
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
- 2-Acetylbenzimidazole
- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
- 1-(1H-benzimidazol-2-yl)ethanone
- 2-acetyl benzimidazole
- Ethanone, 1-(1H-benzimidazol-2-yl)-
- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
- PubChem9409
- 2-acetylbenzoimidazole
- PubChem7586
- Fuberidazole metabolite
- zlchem 1105
- 2-acetylbenzo[d]imidazole
- M11 2-Acetylbenzimidazole
- 2-Acetyl-1H
- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
- 1-(1H-Benzimidazol-2-yl)ethan-1-one
- 2-Acetyl-1H-benzimidazole
- 2-Benzimidazolyl methyl ketone
- 12P-660
- CS-W023047
- UYFMRVDIXXOWLR-UHFFFAOYSA-N
- AKOS000275482
- Q-101101
- EN300-13259
- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
- STK803098
- EU-0063375
- NS00067465
- DTXSID90239867
- 939-70-8
- I10097
- ALBB-020352
- MFCD00159994
- 2-acetylbenzimidazole, AldrichCPR
- SY081619
- SCHEMBL1132610
- AE-848/01427028
- Z90124730
- F2101-0111
- DB-057456
- 1-(1H-1,3-benzodiazol-2-yl)ethanone
- DB-020321
-
- MDL: MFCD00159994
- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
- InChI Key: UYFMRVDIXXOWLR-UHFFFAOYSA-N
- SMILES: O=C(C)C1NC2C(=CC=CC=2)N=1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 1.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.265
- Boiling Point: 347.4°C at 760 mmHg
- Flash Point: 167.988 °C
- Refractive Index: 1.658
- PSA: 45.75000
- LogP: 1.76550
- Solubility: Not determined
2-Acetylbenzimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-Acetylbenzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetylbenzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 100mg |
¥85.0 | 2022-04-28 | |
eNovation Chemicals LLC | K15666-2g |
1-(1H-benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 97% | 2g |
$490 | 2024-05-24 | |
Enamine | EN300-13259-0.05g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
abcr | AB216134-5 g |
1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |
939-70-8 | 95% | 5g |
€377.10 | 2023-02-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
¥199.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 200mg |
137.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 5g |
1639.0CNY | 2021-07-12 | |
Ambeed | A307673-5g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 5g |
$98.0 | 2025-03-18 | |
Alichem | A069004443-100g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 100g |
$1603.80 | 2023-08-31 | |
Apollo Scientific | OR32334-1g |
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 1g |
£62.00 | 2025-02-20 |
2-Acetylbenzimidazole Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux
Reference
- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivativesInternational Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C
Reference
- Process for producing thiabendazole, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C
Reference
- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat KBioorganic & Medicinal Chemistry, 2018, 26(1), 8-16,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Reference
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Aluminum chloride ; 2 h, reflux
Reference
- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivativesAsian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Aluminum chloride ; 2 h, reflux
Reference
- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives"Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Reference
- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediateTetrahedron Letters, 2005, 46(30), 5081-5084,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt
Reference
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complexARKIVOC (Gainesville, 2009, (13), 324-341,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C
Reference
- Process for preparation of thiabendazole, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
Reference
- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt
Reference
- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditionsIndian Journal of Chemistry, 2003, (12), 3128-3130,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C
Reference
- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen AtmospheresCatalysts, 2023, 13(1),,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C
Reference
- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivativesLinchan Huaxue Yu Gongye, 2016, 36(3), 81-87,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 -
1.2 -
Reference
- Preparation method of benzimidazolone, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux
Reference
- Synthesis of thiabendazoleHuaxue Shiji, 2016, 38(12), 1235-1238,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt
Reference
- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+Journal of Molecular Structure, 2020, 1204,,
Synthetic Circuit 18
Reaction Conditions
Reference
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBioorganic & Medicinal Chemistry Letters, 2021, 47,,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
Reference
- Method for preparing thiabendazole, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C
Reference
- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2Journal of Chemistry, 2017, 8647419,,
2-Acetylbenzimidazole Raw materials
- 1H-Benzimidazole, 1-(dimethoxymethyl)-
- Acetamide, N-(iminophenylmethyl)-
- Benzimidazole
- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
2-Acetylbenzimidazole Preparation Products
2-Acetylbenzimidazole Related Literature
-
Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310
-
2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
-
3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200
-
4. Index pages
-
5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588
-
Santanu Patra,Raksha Choudhary,Ekta Roy,Rashmi Madhuri,Prashant K. Sharma J. Mater. Chem. C 2017 5 11965
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7. Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Part 14. The preparation and reactions of some further α-heteroaryl-pyridinium saltsAlan R. Katritzky,Jacek Z. Brzezinski,Yu Xiang Ou,Giuseppe Musumarra J. Chem. Soc. Perkin Trans. 2 1983 1463
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-70-8)2-Acetylbenzimidazole

Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:939-70-8)2-Acetylbenzimidazole

Purity:99%
Quantity:25g
Price ($):400.0